

"3-Ethyl-2,4,6-trimethylheptane" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-2,4,6-trimethylheptane**

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Technical Guide: 3-Ethyl-2,4,6-trimethylheptane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise technical overview of **3-Ethyl-2,4,6-trimethylheptane**, a branched-chain alkane. It details the compound's core physicochemical properties, including its molecular formula and weight. Furthermore, a standardized experimental protocol for the identification and analysis of such non-polar compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is presented. This guide serves as a foundational resource for professionals requiring precise data and analytical methodologies for saturated hydrocarbons in a research and development setting.

Core Physicochemical Data

3-Ethyl-2,4,6-trimethylheptane is a saturated hydrocarbon belonging to the alkane family. As an isomer of dodecane, its chemical characteristics are defined by its specific branched structure. The fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	[1] [2]
Molecular Weight	170.33 g/mol	[2] [3] [4]
Exact Mass	170.203 g/mol	[1]
IUPAC Name	3-ethyl-2,4,6-trimethylheptane	[2]
CAS Number	62198-68-9	[1] [2]

Analytical Methodology: Compound Identification via GC-MS

The analysis of volatile, non-polar compounds such as **3-Ethyl-2,4,6-trimethylheptane** is routinely performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high-resolution separation followed by definitive mass-based identification.[\[5\]](#)[\[6\]](#)

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the qualitative and quantitative analysis of branched alkanes.

Objective: To separate and identify **3-Ethyl-2,4,6-trimethylheptane** from a sample matrix.

1. Sample Preparation:

- Accurately weigh a known quantity of the sample.
- Dissolve the sample in a high-purity non-polar solvent (e.g., hexane or heptane) to achieve a final concentration within the instrument's linear dynamic range (typically 1-100 µg/mL).[\[7\]](#)
- If the matrix is complex (e.g., biological or environmental samples), a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.[\[7\]](#)
- Transfer the final solution into a 2 mL autosampler vial for analysis.

2. Instrumentation & Parameters:

- Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).[\[7\]](#)

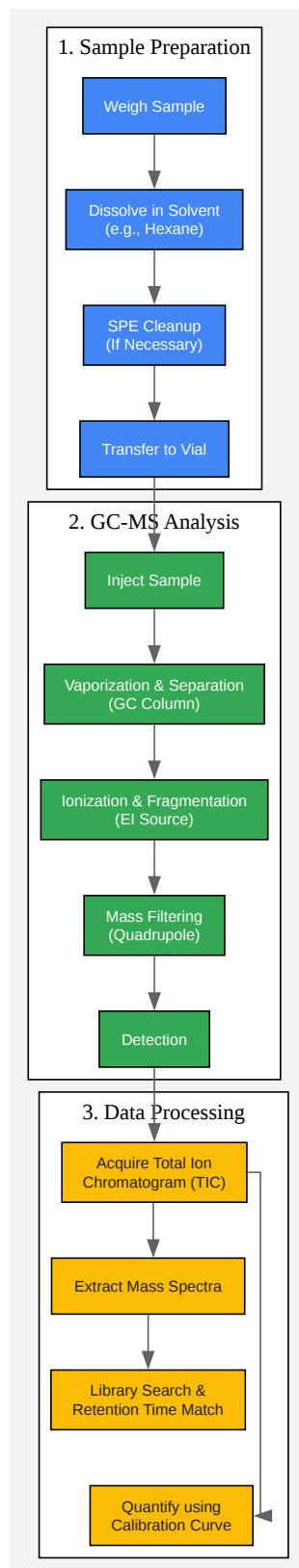
- Carrier Gas: High-purity Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[7]
- Oven Program: A typical temperature program starts at 40°C (hold for 3 min), followed by a ramp of 6°C/min to 320°C (hold for 10 min).[7] This program must be optimized based on the specific mixture of analytes.
- Injector: Split/splitless injector set to 250°C.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.[7]
- Quadrupole Temperature: 150°C.[7]
- Acquisition Mode: Full Scan (e.g., m/z 40-550) for qualitative analysis. For targeted quantification, Selected Ion Monitoring (SIM) can be used, focusing on characteristic alkane fragment ions (e.g., m/z 57, 71, 85).[7][8]

3. Data Analysis:

- Identification: The compound is identified by comparing its retention time and the acquired mass spectrum against a known reference standard or a spectral library (e.g., NIST).
- Quantification: A calibration curve is generated by analyzing a series of known concentration standards. The quantity of the analyte in the sample is determined by comparing its peak area to this curve.[7]

Visualized Experimental Workflow

The logical flow of the GC-MS analytical protocol, from sample handling to final data interpretation, is a critical aspect of ensuring reproducible and accurate results. The following diagram illustrates this workflow.

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References

- 1. 3-ethyl-2,4,6-trimethylheptane | 62198-68-9 - MOLBASE Encyclopedia [m.molbase.com]
- 2. 3-Ethyl-2,4,6-trimethylheptane | C12H26 | CID 53442095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-2,4,5-trimethylheptane | C12H26 | CID 53428981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethyl-2,3,6-trimethylheptane | C12H26 | CID 53428909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pragolab.cz [pragolab.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["3-Ethyl-2,4,6-trimethylheptane" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14542635#3-ethyl-2-4-6-trimethylheptane-molecular-weight-and-formula>

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